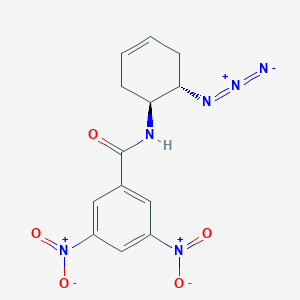![molecular formula C14H10Cl4O B11832540 2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)
2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene is an organochlorine compound known for its significant role in various chemical and industrial applications This compound is structurally characterized by the presence of two chlorine atoms on each benzene ring, connected by a methoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with 2,4-dichlorophenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2,4-Dichlorobenzyl chloride+2,4-DichlorophenolBase, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorinated aromatic structure.
2,4-Dichlorobenzyl chloride: A precursor in the synthesis of various organochlorine compounds.
2,4-Dichlorophenol: A key intermediate in the production of pesticides and disinfectants.
Uniqueness
2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its dual chlorination and methoxymethyl linkage make it a valuable compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C14H10Cl4O |
|---|---|
Peso molecular |
336.0 g/mol |
Nombre IUPAC |
2,4-dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene |
InChI |
InChI=1S/C14H10Cl4O/c1-19-14(10-4-2-8(15)6-12(10)17)11-5-3-9(16)7-13(11)18/h2-7,14H,1H3 |
Clave InChI |
MFIXVMYECHNESK-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C=C(C=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


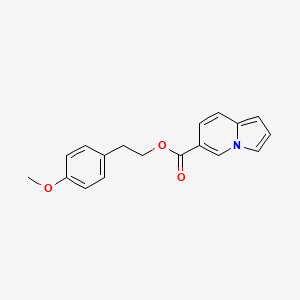
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
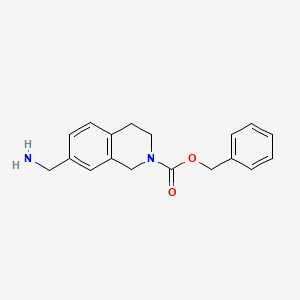
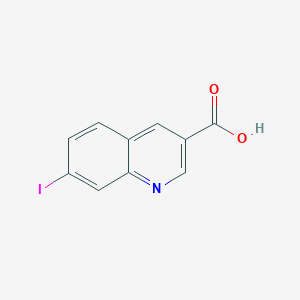

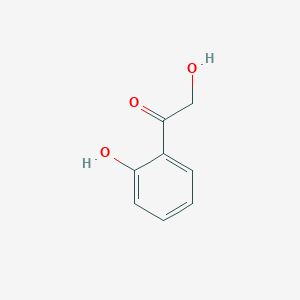
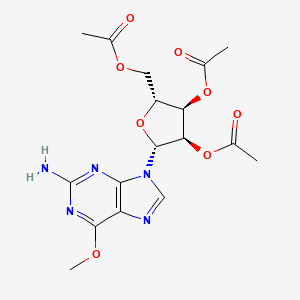
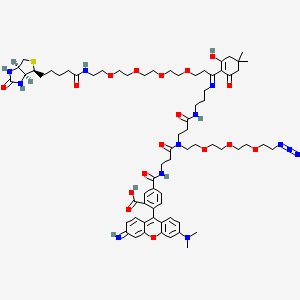

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)

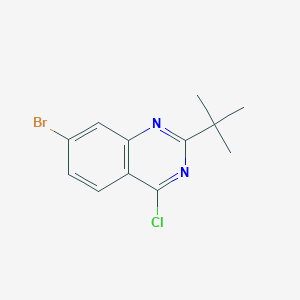
![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)
